molecular formula C17H13FN4S B287247 6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287247
M. Wt: 324.4 g/mol
InChI Key: SQBIOUGCUZSKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been found to exhibit diverse pharmacological activities such as antibacterial, antifungal, antitumor, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis, such as penicillin-binding proteins and glucan synthase. It may also act by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis. It has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Furthermore, it has been shown to have anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent antibacterial, antifungal, antitumor, and anticonvulsant activities. This compound may be useful in developing new drugs for the treatment of bacterial and fungal infections, cancer, and epilepsy. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further studies to fully understand its mechanism of action and optimize its pharmacological properties.

Future Directions

There are several future directions for the research on 6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and optimize its pharmacological properties for the development of new drugs. Another direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective drugs with fewer side effects.

Synthesis Methods

The synthesis of 6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 4-fluorobenzyl hydrazine with 2-(benzylthio)acetic acid to form a thiosemicarbazide intermediate, which is then cyclized with triethylorthoformate and sodium ethoxide to give the desired compound. Another method involves the reaction of 4-fluorobenzyl hydrazine with 2-(benzylthio)acetic acid to form a thiosemicarbazide intermediate, which is then treated with chloroacetyl chloride and triethylamine to form a chloroacetamide intermediate. This intermediate is then cyclized with thiosemicarbazide and sodium ethoxide to give the desired compound.

Scientific Research Applications

6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological and medicinal activities. It has been reported to have potent antibacterial activity against Gram-positive and Gram-negative bacteria. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been found to have anticonvulsant activity in animal models.

properties

Product Name

6-Benzyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

6-benzyl-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4S/c18-14-8-6-13(7-9-14)10-15-19-20-17-22(15)21-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

SQBIOUGCUZSKCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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